Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

Catalog No.
S1906201
CAS No.
27218-04-8
M.F
C11H16N4O3
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,...

CAS Number

27218-04-8

Product Name

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

IUPAC Name

[2-[formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H16N4O3/c1-7-8(2)12-10(15(5)6-16)13-9(7)18-11(17)14(3)4/h6H,1-5H3

InChI Key

GDEAMEURJBBCOQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C=O)C

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C=O)C

Identity and Background

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester, also known as Desmethyl-formamido-pirimicarb, is an environmental transformation product of the insecticide Pirimicarb []. Pirimicarb belongs to the carbamate class of insecticides, and Desmethyl-formamido-pirimicarb is formed through degradation of the parent compound in the environment [].

Environmental Fate Studies

Research on Desmethyl-formamido-pirimicarb has focused on its environmental fate and behavior. Studies have investigated its degradation rates in soil and water []. These studies provide valuable information for understanding the persistence and potential environmental impact of Pirimicarb after application.

Toxicological Studies

There is limited information currently available on the toxicological properties of Desmethyl-formamido-pirimicarb itself. However, research on the parent compound Pirimicarb can inform potential hazards of the transformation product. Studies on Pirimicarb have examined its acute and chronic toxicity in various organisms [].

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester has the molecular formula C₁₁H₁₆N₄O₃ and a molecular weight of approximately 252.27 g/mol . This compound is a derivative of pirimicarb and features a pyrimidine ring substituted with dimethyl and formylmethylamino groups. Its structure contributes to its biological activity and potential utility in various applications.

Typical of carbamates. It is susceptible to hydrolysis and oxidative degradation due to the presence of the carbonyl group in the ester moiety. The metabolism of this compound in biological systems often involves the cleavage of the carbamate bond, resulting in the formation of metabolites that may retain biological activity .

Key reactions include:

  • Hydrolysis: Reaction with water leading to the breakdown of the ester.
  • Oxidation: Under certain conditions, the compound may oxidize to form various metabolites.

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester exhibits anticholinesterase activity similar to other carbamate compounds. This means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which can result in parasympathomimetic effects .

Research indicates that this compound may have:

  • Insecticidal properties: Effective against certain pests.
  • Potential therapeutic roles: Investigated for its effects on cholinergic signaling pathways.

The synthesis of carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester typically involves:

  • Formation of the pyrimidine ring: Starting from appropriate precursors to create the core structure.
  • Introduction of substituents: Dimethyl and formylmethylamino groups are added through specific

This compound has several notable applications:

  • Agricultural Use: Primarily as an insecticide due to its effectiveness against pests while being less harmful to beneficial insects compared to other pesticides.
  • Research: Studied for its role in understanding cholinergic mechanisms and potential therapeutic applications related to neurodegenerative diseases.

Studies have shown that carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester interacts with various biological systems through its anticholinesterase activity. Interaction studies often focus on:

  • Cholinesterase Inhibition: Evaluating how effectively it inhibits acetylcholinesterase compared to other carbamates.
  • Metabolism Studies: Identifying metabolites formed during degradation in biological systems and their subsequent effects on physiological processes .

Several compounds share structural features or biological activities with carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
PirimicarbN,N-dimethylcarbamate structureBroad-spectrum insecticide
CarbarylN,N-dimethylcarbamate with a naphthyl groupMore toxic to mammals than pirimicarb
MethomylA carbamate insecticide with a thiomethyl groupDifferent mechanism targeting glutathione S-transferases

Uniqueness

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester stands out due to its specific pyrimidine substitution pattern which influences both its biological activity and metabolic pathways compared to other carbamates.

XLogP3

0.9

UNII

12A0I942DN

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Desmethyl formamido piricarb

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-16

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